![molecular formula C14H10ClN5O2 B11165052 N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11165052.png)
N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core with a tetrazole ring and a chlorinated hydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with a chlorinated hydroxyphenyl derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Amidation: The resulting product is then subjected to amidation with a benzoyl chloride derivative to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium azide, triethylamine
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzamide, including N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, exhibit significant antimicrobial activity against a range of pathogens. A study evaluating similar compounds found that they demonstrated activity comparable to established antibiotics such as isoniazid and fluconazole against mycobacterial and fungal strains .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µM) | Standard Comparison |
---|---|---|
This compound | X | Isoniazid: Y |
Fluconazole | Z |
Note: Specific values for MIC (Minimum Inhibitory Concentration) should be filled based on experimental data.
Anticancer Potential
The anticancer properties of compounds containing tetrazole rings have been well-documented. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In one study, certain benzamide derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents .
Table 2: Anticancer Activity
Compound | IC50 (µM) | Standard Comparison |
---|---|---|
This compound | A | 5-FU: B |
Other Benzamide Derivative | C |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Variations in substituents on the benzamide or tetrazole rings can significantly influence both potency and selectivity against target organisms or cancer cells.
Table 3: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Hydroxyl Group | Increases solubility |
Chlorine Substitution | Enhances antimicrobial activity |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)acetamide
- N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propionamide
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that belongs to the benzamide class, characterized by its unique structural features, including a tetrazole ring and a chlorinated hydroxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Property | Value |
---|---|
Molecular Formula | C14H10ClN5O2 |
Molecular Weight | 315.71 g/mol |
IUPAC Name | N-(5-chloro-2-hydroxyphenyl)-4-(tetrazol-1-yl)benzamide |
InChI Key | WAVXXUZYZBUJIG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
- Coupling Reaction : The tetrazole derivative is coupled with 5-chloro-2-hydroxybenzoic acid using a coupling agent like EDCI in the presence of a base such as triethylamine.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of tetrazole and benzamide have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Case Studies
-
Antibacterial Activity :
- A study reported that similar compounds displayed minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against Staphylococcus aureus and Bacillus subtilis .
- Another investigation highlighted that certain derivatives exhibited potent activity against C. albicans with MIC values between 3.92–4.01 mM, indicating their potential as antifungal agents .
-
Anticancer Activity :
- Research has indicated that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with cell signaling pathways . The specific mechanisms for this compound require further investigation but suggest promising therapeutic potential.
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects. The precise biochemical pathways are still under exploration and warrant detailed studies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing activity include:
- Electrostatic Properties : The presence of electron-withdrawing groups (like chlorine) enhances lipophilicity, which is beneficial for membrane permeability and biological activity.
- Hydrophobic Interactions : The hydrophobic nature of the tetrazole ring may contribute to its binding affinity to biological targets.
Properties
Molecular Formula |
C14H10ClN5O2 |
---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O2/c15-9-5-6-13(21)11(7-9)17-14(22)10-3-1-2-4-12(10)20-8-16-18-19-20/h1-8,21H,(H,17,22) |
InChI Key |
FZLYKNOCQSVLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)O)N3C=NN=N3 |
Origin of Product |
United States |
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